Allatostatin II acetate

Description

Historical Discovery and Characterization of Allatostatins

The journey into understanding allatostatins began with efforts to identify the factors that regulate juvenile hormone (JH) production in the corpora allata, a pair of endocrine glands in insects. eje.czscholaris.ca The first allatostatins were isolated and sequenced from the cockroach Diploptera punctata. frontiersin.orgbiosyn.comsdbonline.org These initial studies in the late 1980s and early 1990s utilized bioassays that measured the inhibition of JH synthesis to guide the purification and characterization of these novel neuropeptides. frontiersin.orgresearchgate.net The discovery was a landmark in insect endocrinology, providing the first direct evidence of neuropeptidergic inhibition of JH production.

Classification and Diversity of Allatostatin Peptide Families (e.g., A, B, C types)

The term "allatostatin" has evolved to encompass three structurally distinct families of peptides, a classification that reflects their historical discovery and conserved sequence motifs rather than a unified function in all species. frontiersin.orgnih.gov

Allatostatin-A (AST-A): Also known as the FGLamide allatostatins, this was the first family to be identified, characterized by a conserved C-terminal sequence of -Y/FXFGL-amide. wikipedia.orgfrontiersin.orgnih.gov They are the most extensively studied group and are found in a wide range of arthropods. frontiersin.org

Allatostatin-B (AST-B): Also referred to as W(X)6Wamide peptides, this family was initially discovered in crickets. frontiersin.orgbiosyn.com They are characterized by two conserved tryptophan residues. frontiersin.org Their functions include the inhibition of gut and oviduct contractions. frontiersin.org

Allatostatin-C (AST-C): Originally isolated from the tobacco hornworm Manduca sexta, these peptides are characterized by a non-amidated C-terminus and a disulfide bridge. sdbonline.orgnih.gov They are considered the invertebrate counterparts to the vertebrate somatostatin (B550006) family of peptides. pnas.orgroyalsocietypublishing.org

This classification highlights the significant diversity within the allatostatin superfamily, with each family having a unique evolutionary history and range of biological activities. wikipedia.orgfrontiersin.org

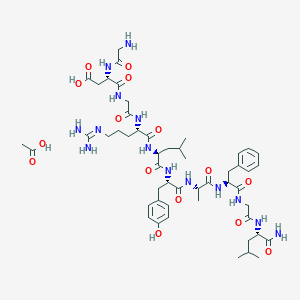

Positioning of Allatostatin II Acetate (B1210297) within Allatostatin Research

Allatostatin II belongs to the Allatostatin-A family. biosyn.com Specifically, it is one of the initial four allatostatins isolated from the cockroach Diploptera punctata. biosyn.com The peptide sequence for Allatostatin II is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2. biosyn.com The "acetate" in its name refers to the acetate salt form in which the synthetic peptide is often prepared for research purposes, enhancing its stability and solubility. Research focusing on Allatostatin II helps to elucidate the structure-activity relationships within the AST-A family and understand how subtle variations in the peptide sequence can influence receptor binding and biological function.

Properties

Molecular Formula |

C51H78N14O15 |

|---|---|

Molecular Weight |

1127.2 g/mol |

IUPAC Name |

acetic acid;(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H74N14O13.C2H4O2/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50;1-2(3)4/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54);1H3,(H,3,4)/t28-,32-,33-,34-,35-,36-,37-;/m0./s1 |

InChI Key |

LNNYCZNOAVGGSC-ZTRLKRQTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN.CC(=O)O |

Origin of Product |

United States |

Molecular and Genetic Foundations of Allatostatin Ii Systems

Gene Cloning and Characterization of Allatostatin II Preprohormones

The biosynthesis of Allatostatin II peptides begins with the transcription and translation of a large precursor protein known as a preprohormone. The cloning and characterization of the genes encoding these preprohormones have been fundamental to understanding the diversity and regulation of this peptide family.

The identification of Allatostatin II preprohormone sequences has been accomplished in a variety of insect species, including cockroaches, moths, and flies. csic.esnih.gov These studies have revealed that a single gene typically encodes a preprohormone that contains multiple, distinct Allatostatin II peptide sequences. csic.esnih.gov

For instance, in the cockroach Diploptera punctata, the allatostatin gene was cloned and found to encode a precursor containing 13 distinct allatostatin peptides. cdnsciencepub.com Similarly, the allatostatin preprohormone from Drosophila melanogaster contains the sequences for four different allatostatins, termed drostatins. nih.gov The cloning of the allatostatin preprohormone from the silkworm Bombyx mori revealed a precursor containing eight different A-type allatostatin sequences. ku.dk

The general structure of an allatostatin preprohormone consists of a signal peptide at the N-terminus, followed by the sequences of the mature allatostatin peptides, which are typically flanked by specific cleavage sites. biologists.comcollectionscanada.gc.ca The number and arrangement of these peptide sequences within the preprohormone can vary significantly between different insect species. nih.gov

Table 1: Examples of Cloned Allatostatin A (AST-A) Preprohormones and the Number of Encoded Peptides

| Species | Number of Encoded AST-A Peptides | Reference |

|---|---|---|

| Diploptera punctata (Cockroach) | 13 | cdnsciencepub.com |

| Drosophila melanogaster (Fruit fly) | 4 | nih.gov |

| Bombyx mori (Silkworm) | 8 | ku.dk |

| Rhodnius prolixus (Triatomid bug) | 12 | frontiersin.org |

Following translation, the allatostatin preprohormone undergoes a series of post-translational modifications to generate the mature, biologically active peptides. This process begins with the cleavage of the signal peptide in the endoplasmic reticulum. The resulting prohormone is then further processed by a series of enzymes. collectionscanada.gc.ca

A key step in maturation is the proteolytic cleavage of the prohormone at specific sites, which are often composed of pairs of basic amino acid residues (e.g., lysine-arginine). cdnsciencepub.combiologists.com This cleavage is carried out by prohormone convertases, which are trypsin-like endopeptidases. collectionscanada.gc.ca

After cleavage, the individual peptides undergo further modifications. A crucial modification for Allatostatin II peptides is C-terminal amidation. cdnsciencepub.com This process involves the action of the enzyme peptidylglycine α-amidating monooxygenase (PAM), which converts a C-terminal glycine (B1666218) residue into an amide group. cdnsciencepub.comcollectionscanada.gc.ca This amidation is essential for the biological activity of the peptides. cdnsciencepub.com In some cases, N-terminal modifications, such as the formation of pyroglutamic acid, have also been observed. nih.govbiorxiv.org

The differential processing of the preprohormone can potentially lead to the production of a diverse array of mature peptides from a single gene, allowing for a complex and nuanced regulation of physiological processes. nih.gov

Identification of Precursor Sequences

Allatostatin II Receptor Gene Identification and Expression

The biological effects of Allatostatin II peptides are mediated by their interaction with specific cell surface receptors. The identification and characterization of the genes encoding these receptors have provided significant insights into the signaling pathways and physiological functions of this neuropeptide system.

Allatostatin II receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govku.dk The first successful molecular cloning of an allatostatin receptor was achieved in Drosophila melanogaster. frontiersin.org Using degenerate primers based on mammalian somatostatin (B550006) receptors, researchers were able to identify and clone a gene encoding a functional allatostatin receptor. frontiersin.org

Following this initial discovery, allatostatin receptor genes have been cloned from a variety of other insect species, including the silkworm Bombyx mori and the cockroach Diploptera punctata. ku.dkqueensu.ca The cloning strategies often involve homology-based approaches, such as PCR with primers designed from conserved regions of known allatostatin or related receptors, followed by techniques like rapid amplification of cDNA ends (RACE) to obtain the full-length sequence. collectionscanada.gc.caqueensu.capnas.org

The cloned receptor sequences typically encode proteins with seven transmembrane domains, a characteristic feature of GPCRs. ku.dk Functional expression of these cloned receptors in cell lines, such as Chinese hamster ovary (CHO) cells, has confirmed their ability to bind allatostatin peptides and initiate intracellular signaling cascades. ku.dkwikigenes.org

Research has revealed the existence of multiple subtypes and isoforms of Allatostatin II receptors, adding another layer of complexity to this signaling system. In Drosophila melanogaster, two distinct allatostatin A receptors have been identified, designated as DAR-1 (or AstA-R1) and DAR-2 (or AstA-R2). nih.govwikigenes.orgsdbonline.org These two receptors are encoded by separate genes and share significant sequence identity, suggesting they arose from a gene duplication event. wikigenes.org

Similarly, in mosquitoes, two copies of the allatostatin A receptor have been found, which are also thought to be the result of a gene duplication. sdbonline.orgplos.org The presence of multiple receptor subtypes allows for differential responses to allatostatin peptides in various tissues and at different developmental stages. These receptor subtypes can exhibit different affinities for various allatostatin peptides and may couple to different intracellular signaling pathways. wikigenes.org

In addition to distinct receptor subtypes, alternative splicing of the receptor gene can generate different receptor isoforms. For example, in mammals, the somatostatin receptor 2 (SSTR2), which is related to allatostatin receptors, exists as two splice variants. bioscientifica.com While less extensively studied in insects, the potential for receptor isoforms adds to the functional diversity of the allatostatin system. The UniProt database lists multiple isoforms for the Drosophila melanogaster Allatostatin C receptor 2. uniprot.org

**Table 2: Known Allatostatin A (AST-A) Receptor Subtypes in *Drosophila melanogaster***

| Receptor Subtype | Gene Name | Other Designations | Reference |

|---|---|---|---|

| DAR-1 | CG2872 | AstA-R1 | wikigenes.orgsdbonline.org |

| DAR-2 | CG10001 | AstA-R2 | wikigenes.orgsdbonline.org |

The expression of both the allatostatin preprohormone and its receptors is tightly regulated at the transcriptional level, ensuring that the peptides are produced and their signals are received in a spatially and temporally specific manner.

Studies in Blattella germanica have shown that the mRNA levels of the allatostatin preprohormone fluctuate during the reproductive cycle in both the brain and the midgut, suggesting a role in regulating physiological processes associated with reproduction and feeding. csic.es The differences observed between mRNA and peptide levels indicate that post-transcriptional mechanisms also play a significant role in modulating allatostatin concentrations. csic.es

In Drosophila, phylogenetic footprinting has been used to identify conserved non-coding regions in the allatostatin gene that may act as regulatory elements. nih.gov This analysis predicted several potential binding sites for transcription factors, suggesting a complex network of regulatory inputs controlling allatostatin gene expression. nih.gov

The expression of allatostatin receptor genes is also subject to regulation. In Drosophila, the expression of the Dar-2 receptor gene is influenced by the circadian clock and is regulated by dietary factors such as carbohydrates and protein. sdbonline.orgresearchgate.netruc.dk For instance, feeding a blood meal to mosquitoes leads to a significant upregulation of allatostatin receptor expression in the midgut. plos.org Furthermore, hormones like ecdysteroids are known to regulate gene expression in insects through hormone response elements, and such mechanisms could also be involved in the control of allatostatin and receptor gene transcription. eje.cz The regulation of receptor expression is crucial for modulating the sensitivity of target tissues to allatostatin signals. queensu.caruc.dk

Receptor Subtypes and Isoforms Associated with Allatostatin II

Comparative Genomics and Phylogenetics of Allatostatin Systems Across Invertebrate Phyla

The allatostatin neuropeptide family, particularly the Allatostatin-A (AstA) type to which Allatostatin II belongs, represents an ancient and widespread signaling system in invertebrates. This system's evolutionary history is characterized by a remarkable conservation of peptide structure and a deep ancestral connection between its receptors and prominent vertebrate receptor superfamilies.

Evolutionary Conservation of Allatostatin II Peptide Sequences

The group of peptides known as Allatostatin-A (AstA), or FGLamide allatostatins, are defined by a highly conserved C-terminal amino acid sequence: Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (Y/FXFGL-amide), where 'Xaa' can be a variable amino acid. frontiersin.orgnih.govutoronto.ca This motif is the core active region of the peptide. utoronto.ca Allatostatin II is one of the individual peptides belonging to this family, first isolated from the cockroach Diploptera punctata.

This signature sequence is remarkably conserved across the phylum Arthropoda, found in insects, crustaceans, and chelicerates. frontiersin.org For example, the same core motif is present in peptides isolated from diverse insects like cockroaches, fruit flies, and mosquitoes. nih.govsdbonline.org While the N-terminal portion of the peptides can vary significantly in length and sequence, arising from the cleavage of a larger precursor protein, the C-terminal active core remains largely unchanged, underscoring its critical role in receptor binding and activation. nih.gov

The evolutionary preservation of this peptide family extends beyond arthropods. Orthologs of AstA have been identified in other protostome phyla, including lophotrochozoans like molluscs and annelids. frontiersin.org In molluscs, for instance, related peptides are known as buccalins. frontiersin.org This widespread distribution suggests that the ancestral FGLamide peptide signaling system predates the divergence of major invertebrate lineages. While the primary function of inhibiting juvenile hormone synthesis is well-documented in certain insect orders like Dictyoptera (cockroaches and termites), the peptide's myomodulatory roles appear to be more ancient and broadly conserved across phyla. utoronto.ca

Table 1: Examples of Conserved Allatostatin-A (FGLamide) C-Terminal Sequences in Invertebrates

| Phylum | Class | Order | Species | Conserved C-Terminal Motif |

|---|---|---|---|---|

| Arthropoda | Insecta | Blattodea | Diploptera punctata | -YXFGL-NH₂ |

| Arthropoda | Insecta | Diptera | Drosophila melanogaster | -YXFGL-NH₂ |

| Arthropoda | Insecta | Lepidoptera | Bombyx mori | -YXFGL-NH₂ |

| Arthropoda | Malacostraca | Decapoda | Homarus americanus | -YXFGL-NH₂ |

| Lophotrochozoa | Gastropoda | N/A | Aplysia californica (Buccalin) | -FXFGL-NH₂ |

| Lophotrochozoa | Annelida | N/A | Capitella teleta | -FXFGL-NH₂ |

Phylogenetic Analysis of Allatostatin Receptor Families and Homologs (e.g., Somatostatin/Galanin Receptor Superfamily)

The receptors for Allatostatin-A peptides (AstA-Rs) are G-protein coupled receptors (GPCRs) that show a deep evolutionary link to vertebrate systems. nih.gov Phylogenetic studies have firmly placed AstA-Rs as orthologs of the vertebrate galanin receptors (GALRs). frontiersin.orgsdbonline.org Both AstA-Rs and GALRs belong to the large somatostatin/galanin/opioid receptor superfamily. frontiersin.orgembopress.org The initial cloning of an AstA receptor from Drosophila melanogaster was achieved using primers based on mammalian somatostatin receptors, highlighting the sequence similarity within this superfamily. frontiersin.orgembopress.org

Comprehensive phylogenetic and gene synteny analyses suggest that the invertebrate AstA receptor and the vertebrate galanin (GALR) and kisspeptin (B8261505) (KISSR) receptors arose from a common ancestral gene in the urbilaterian ancestor, before the split of protostomes and deuterostomes. frontiersin.orgnih.govunl.pt It is hypothesized that two major gene duplication events in this ancestor gave rise to three distinct receptor lineages: the precursor to AstA-R, GALR, and KISSR. frontiersin.org

Following the divergence of protostomes and deuterostomes, these receptor families underwent differential evolution and gene loss. frontiersin.org The lineage leading to deuterostomes (including vertebrates) lost the AstA receptor gene but retained GALR and KISSR. frontiersin.org Conversely, the lineage leading to ecdysozoans (including arthropods) lost the GALR and KISSR genes while retaining the AstA receptor. frontiersin.org This evolutionary history explains why insects utilize AstA signaling for functions that are in some ways analogous to those regulated by galanin and kisspeptin in vertebrates, such as the control of feeding and metabolism. sdbonline.orgmdpi.com

Further diversification occurred within invertebrates. While most insect orders possess a single AstA receptor gene, a gene duplication event in the lineage leading to Diptera (flies and mosquitoes) resulted in two distinct AstA receptors (AstA-R1 and AstA-R2), which may have diverged in function. sdbonline.orgresearchgate.netfrontiersin.org

Table 2: Allatostatin-A Receptor Homologs and their Phylogenetic Relationship

| Phylum | Species | Receptor(s) | Receptor Family | Vertebrate Homolog Superfamily |

|---|---|---|---|---|

| Arthropoda | Drosophila melanogaster | DAR-1 (AstA-R1), DAR-2 (AstA-R2) | Allatostatin-A Receptor | Somatostatin/Galanin |

| Arthropoda | Anopheles gambiae | GPRALS1, GPRALS2 | Allatostatin-A Receptor | Somatostatin/Galanin |

| Arthropoda | Bombyx mori | Bm-AstA-R | Allatostatin-A Receptor | Somatostatin/Galanin |

| Lophotrochozoa | Capitella teleta | GALR-like | Galanin-like Receptor | Somatostatin/Galanin |

| Lophotrochozoa | Lottia gigantea | GALR-like | Galanin-like Receptor | Somatostatin/Galanin |

| Chordata | Homo sapiens | GALR1, GALR2, GALR3, KISSR1 | Galanin/Kisspeptin Receptor | Somatostatin/Galanin |

Physiological Roles and Functional Studies of Allatostatin Ii Acetate

Endocrine Regulation by Allatostatin II

The primary and most studied endocrine function of Allatostatin II and its related peptides is the regulation of juvenile hormone (JH) levels, a critical hormone for insect development and reproduction. annualreviews.orgcsic.es

Allatostatin II is a potent inhibitor of juvenile hormone biosynthesis in the corpora allata (CA), the endocrine glands responsible for its production. pnas.orgwikipedia.org This inhibitory action is a key mechanism for controlling JH titers in various insect species. annualreviews.org The allatostatins are delivered from neurosecretory cells in the brain to the corpora allata via nervous pathways, where they act directly on the gland cells. wikipedia.orgeje.cz This action is mediated by G-protein coupled receptors on the surface of the CA cells. wikipedia.org Studies in the cockroach Diploptera punctata have shown that the inhibitory signal of A-type allatostatins, like Allatostatin II, affects the JH biosynthetic pathway at a very early stage, prior to the entry of acetyl-CoA into the pathway. kuleuven.be

The inhibitory effect of Allatostatin II on juvenile hormone synthesis is dose-dependent. pnas.orgkuleuven.be Early studies on the four allatostatins isolated from the cockroach Diploptera punctata demonstrated their varying potencies. An in vitro bioassay showed that Allatostatin II at a concentration of 10⁻⁸ M could achieve greater than 40% inhibition of JH synthesis by the corpora allata of virgin female cockroaches. pnas.org This made it more potent than Allatostatin 3, but less potent than Allatostatin 1. pnas.org

More extensive studies have characterized the potencies of a wider range of allatostatins. In D. punctata, Allatostatin II (referred to as Dippu-AST 2) showed an IC₅₀ (the concentration required for 50% inhibition) of 3.2 x 10⁻⁹ M for the inhibition of JH release. kuleuven.be The potencies of different allatostatins can vary significantly, with some peptides showing inhibitory effects at concentrations as low as 10⁻⁹ M. pnas.org In the cricket Gryllus bimaculatus, a different family of allatostatins (B-type) also showed potent, dose-dependent inhibition of JH III biosynthesis, with IC₅₀ values ranging from 10⁻⁸ to 7 x 10⁻⁸ M. researchgate.net The response to allatostatins can also be observed in other systems; for instance, Diploptera punctata allatostatins caused a dose-dependent decrease in the frequency of the pyloric rhythm in the stomatogastric nervous system of the crab Cancer borealis, with significant effects starting at 10⁻⁸ M. biologists.com

Table 1: Inhibitory Potency of select Allatostatins from Diploptera punctata on Juvenile Hormone (JH) Synthesis This table presents the concentration required for significant inhibition or the half-maximal inhibitory concentration (IC₅₀) for different allatostatins.

| Peptide | Concentration for >40% JH Inhibition | IC₅₀ for JH Release Inhibition |

|---|---|---|

| Allatostatin 1 | 10⁻⁹ M | 1.0 x 10⁻⁹ M |

| Allatostatin 2 | 10⁻⁸ M | 3.2 x 10⁻⁹ M |

| Allatostatin 3 | 7 x 10⁻⁷ M | 1.1 x 10⁻⁷ M |

| Allatostatin 4 | 10⁻⁸ M | 2.5 x 10⁻⁸ M |

Data sourced from PNAS and Lirias. pnas.orgkuleuven.be

A key characteristic of allatostatin-mediated inhibition of juvenile hormone synthesis is its rapid and reversible nature. kuleuven.beannualreviews.orgresearchgate.net Studies have consistently shown that the corpora allata can resume their normal rate of JH biosynthesis shortly after the removal of the allatostatin from the in vitro assay. pnas.orgresearchgate.net This reversibility suggests that allatostatins act as dynamic modulators of CA activity, allowing for precise and rapid adjustments of JH levels in response to changing physiological needs, rather than causing a permanent shutdown of the gland. annualreviews.orgresearchgate.net

The sensitivity of the corpora allata to the inhibitory effects of allatostatins is not static; it changes significantly depending on the insect's developmental stage and physiological condition. eje.cz In the cockroach D. punctata, major differences in the sensitivity of the CA to allatostatins are observed at different stages of the female reproductive cycle. eje.cz For example, the highly active corpora allata from vitellogenic (yolk-producing) females at their peak of JH-dependent egg production show a marked lack of response to some A-type allatostatins, while the less active glands from pregnant females are highly sensitive. pnas.org Similarly, sensitivity to inhibition by Allatostatin 1 is consistently high shortly after larval and adult molts but then changes in concert with the natural cycles of CA activity. scispace.com

Studies on embryos of D. punctata also reveal developmental differences. The embryonic CA are significantly inhibited by allatostatins, displaying a response profile more akin to that of penultimate stadium larvae than to that of adult females. ncsu.edu This context-dependent sensitivity implies the existence of other factors that modulate the responsiveness of the corpora allata to allatostatins. eje.cz

The regulation of insect endocrine systems involves a complex interplay of multiple hormones, and allatostatins are key players in this network. The control of juvenile hormone levels is a classic example of a dual-control system, involving both inhibitory signals from allatostatins and stimulatory signals from neuropeptides called allatotropins. researchgate.netwikipedia.org While allatostatins suppress JH synthesis, allatotropins, such as the one first identified in the moth Manduca sexta, stimulate it. eje.czresearchgate.net The precise balance between these opposing signals determines the activity of the corpora allata at any given time. researchgate.net

Allatostatins also interact with the ecdysteroid signaling pathway. Ecdysteroids are the primary hormones controlling molting and metamorphosis. eje.cz In some insects, allatostatins have been shown to inhibit the production of ecdysteroids. For instance, in the cricket Gryllus bimaculatus, B-family allatostatins not only inhibit JH biosynthesis but also effectively inhibit the biosynthesis of ecdysteroids by the ovaries, thus acting as "ecdisiostatins". eje.czeje.cz This dual function highlights the pleiotropic nature of these neuropeptides, allowing them to coordinate different endocrine axes. This interplay is crucial for major developmental transitions and reproductive processes, which often require the precise coordination of both JH and ecdysteroid titers. researchgate.netpnas.org

Inhibition of Juvenile Hormone Biosynthesis by Allatostatin II in Corpora Allata

Reversibility of Allatostatin II-Mediated Inhibition

Neuromodulatory and Neuroendocrine Functions of Allatostatin II

Beyond their role as allatoregulators, allatostatins, including the A-type family to which Allatostatin II belongs, function as pleiotropic neuromodulators and neurohormones, influencing a wide array of physiological processes. kuleuven.betandfonline.com Their expression in the brain, nerve cord, and midgut is consistent with these diverse roles. kuleuven.befrontiersin.org

Allatostatins act as myoinhibitors, suppressing the contractions of visceral muscles. wikipedia.org This effect has been observed in the gut of several insect species, where allatostatins inhibit spontaneous muscle contractions and reduce gut motility. wikipedia.orgrcsb.org They also modulate cardiac function, as seen in the cockroach Blattella germanica, where they can alter the heart rhythm. frontiersin.org

In the realm of behavior, allatostatins are implicated in the regulation of feeding. frontiersin.orgpnas.org Studies in Drosophila melanogaster show that activation of Allatostatin-A neurons suppresses feeding behavior and the motivation to feed. pnas.orgresearchgate.net This function appears to be conserved, as allatostatins can reduce food intake in various insects. plos.org Furthermore, research in honey bees suggests a role for allatostatins in mediating stress reactivity, learning, and memory. plos.orgnih.govnih.gov In crustaceans, allatostatins have been shown to act as inhibitory neuromodulators in the stomatogastric nervous system, which controls the rhythmic movements of the stomach, demonstrating the deep evolutionary conservation of their neuromodulatory functions. biologists.com

Central Nervous System Distribution and Immunoreactivity of Allatostatin II Peptides

Allatostatin-like immunoreactivity has been extensively mapped throughout the central nervous system (CNS) of various insect species, indicating its broad functionality as a neurotransmitter or neuromodulator.

In the cockroach Blattella germanica, immunoreactivity to allatostatin peptides with the characteristic YXFGL-NH2 C-terminus is found in several key areas of the CNS. csic.es Notable clusters of immunoreactive cell bodies are located in the lateral and median neurosecretory cell groups of the protocerebrum. csic.es Axons from these median neurosecretory cells extend to the tritocerebrum, while a group of cells in the lateral tritocerebrum projects to the antennal lobes of the deutocerebrum. csic.es This distribution suggests a potential role for allatostatins in olfactory processes. csic.es

Similarly, in the cockroach Diploptera punctata, immunoreactive cells are prominent in the pars lateralis of the brain, with axons that lead to and branch within the corpus cardiacum and corpus allatum. nih.gov While numerous neurosecretory cells from the pars intercerebralis project to the corpora allata, only four of these cells show strong allatostatin immunoreactivity. nih.gov Immunoreactivity is also observed in many other brain cells, particularly in the tritocerebrum. nih.gov

In the cricket Gryllus bimaculatus, antisera against two different types of allatostatins (A and B) revealed immunoreactive cells in the pars intercerebralis and pars lateralis of the brain. eje.cz While both antisera stained cells in these regions, they generally targeted different cell populations. eje.cz However, some median neurosecretory cells in the tritocerebrum showed immunoreactivity to both types of antisera. eje.cz

Studies in crustaceans have also revealed a wide distribution of allatostatin-like immunoreactivity. In the crab Cancer borealis, immunoreactive structures are found throughout the stomatogastric nervous system (STNS), including cell bodies in the commissural ganglia and the oesophageal ganglion. biologists.com In the copepod Calanus finmarchicus, C-type allatostatin (C-AST)-like immunoreactive neurons have been identified in the protocerebrum and in ganglia associated with feeding and swimming appendages, with axons present throughout the ventral nerve cord. nih.gov

Table 1: Distribution of Allatostatin-like Immunoreactivity in the Central Nervous System of Various Species

| Species | Brain Region | Associated Structures | Putative Function | Reference |

|---|---|---|---|---|

| Blattella germanica | Protocerebrum (lateral & median neurosecretory cells), Tritocerebrum, Deutocerebrum | Antennal lobes, Corpora allata | Olfactory processes, Neurotransmission/Neuromodulation | csic.es |

| Diploptera punctata | Protocerebrum (pars lateralis, pars intercerebralis), Tritocerebrum | Corpus cardiacum, Corpus allatum | Neurotransmission/Neuromodulation | nih.gov |

| Gryllus bimaculatus | Protocerebrum (pars intercerebralis, pars lateralis), Tritocerebrum | Corpora cardiaca, Corpora allata | Neurotransmission/Neuromodulation | eje.cz |

| Cancer borealis | Commissural ganglia, Oesophageal ganglion | Stomatogastric nervous system | Neuromodulation of motor patterns | biologists.com |

| Calanus finmarchicus | Protocerebrum, Peripheral ganglia | Feeding appendages, Swimming legs | Modulation of feeding and locomotion | nih.gov |

Role of Allatostatin II in Neurosecretory Pathways

The distribution of allatostatin-immunoreactive neurons points to their significant role in neurosecretory pathways, acting as both hormones released into the hemolymph and as direct neural modulators.

In B. germanica, axons from median neurosecretory cells and cells in the anterior tritocerebrum innervate the stomatogastric nervous system, which controls the foregut and midgut. csic.es This suggests a direct neural pathway for regulating digestive processes. csic.es Furthermore, nerve terminals containing allatostatin-like peptides are found in the corpora allata, originating from cell bodies in the lateral neurosecretory cells and the subesophageal ganglion, indicating a direct neural route for the inhibition of juvenile hormone synthesis. csic.es The presence of immunoreactivity in the corpora cardiaca also suggests that allatostatins can be released into the circulatory system to act as hormones on distant tissues. csic.eseje.cz

In D. punctata, strongly immunoreactive cells in the pars lateralis of the brain send axons directly to the corpus cardiacum and corpus allatum, forming arborizations within these glands. nih.gov This provides a direct neurosecretory pathway for the regulation of these endocrine organs. nih.gov

The presence of allatostatin-like immunoreactivity in the nervous systems of helminth parasites further underscores its role as a neurotransmitter and neuromodulator. cambridge.org In these organisms, immunoreactivity is found in nerve cords, anterior ganglia, and nerves innervating muscles and sensory organs, suggesting functions in locomotion, feeding, and sensory perception. cambridge.org

Myotropic and Myoendocrine Activities Attributed to Allatostatin II

Allatostatins are well-documented as potent modulators of muscle contractions, particularly in visceral tissues like the gut and the heart.

Modulation of Visceral Muscle Contractions (e.g., Gut Motility)

A-type allatostatins, including Allatostatin II, have been consistently shown to inhibit the contractions of visceral muscles, such as the foregut and hindgut, in a variety of insect species. biologists.comresearchgate.netnih.gov This myoinhibitory activity is a key aspect of their function in regulating digestive processes. kuleuven.be

In the cockroach B. germanica, synthetic allatostatins have been shown to inhibit hindgut motility. researchgate.net This action is likely linked to the innervation of the gut by allatostatin-immunoreactive neurons originating from the central nervous system. csic.es In addition to neural control, allatostatin-immunoreactive endocrine cells are distributed throughout the midgut epithelium, suggesting a hormonal or paracrine role in regulating gut function. csic.esbiologists.com

Similarly, in the larval midge Chironomus riparius, allatostatin A-like factors inhibit hindgut muscle contractions in a dose-dependent manner. biologists.com This inhibitory effect is consistent with the presence of allatostatin-immunoreactive neurons in the terminal ganglion that directly innervate the hindgut. biologists.com

The inhibitory effect of allatostatins on gut motility is not limited to insects. In the crab Cancer borealis, allatostatin peptides modulate the rhythmic movements of the pyloric region of the stomach. biologists.com

Impact on Cardiac Rhythm

Allatostatins also play a significant role in regulating cardiac function in insects. In the cockroach Blattella germanica, allatostatins exhibit a rapid, reversible, and dose-dependent cardioinhibitory activity. csic.es Application of various Blattella allatostatins to semi-isolated heart preparations resulted in a decrease in the heart beat rate. csic.es The levels of allatostatin have been observed to be high during periods of reduced cardiac activity, further suggesting their physiological role in modulating cardiac rhythm. csic.es

In the fruit fly Drosophila melanogaster, Allatostatin C (AstC) is implicated in the negative regulation of heart rate. alliancegenome.org This aligns with findings in other insects where allatostatins act as cardioinhibitors. However, in some contexts, the effect of allatostatins on the heart can be indirect. For instance, in the cockroach Periplaneta americana, A-type allatostatin has no direct effect on the antennal heart but inhibits the cardioacceleratory effects of another peptide, proctolin. frontiersin.org

Regulation of Feeding Behavior and Metabolic Homeostasis by Allatostatin II

Allatostatins are increasingly recognized as key players in the regulation of feeding and energy balance.

Influence on Food Intake and Satiety

A-type allatostatins have been shown to act as satiety factors, inhibiting food consumption in several insect species. researchgate.net In the cockroach B. germanica, injection of allatostatins leads to a decrease in food intake. researchgate.net This effect is likely connected to their myoinhibitory action on the gut, as well as potential central effects on feeding motivation. researchgate.netnih.gov

In some cases, the influence of allatostatins on feeding is linked to nutrient sensing. In Drosophila, the endocrine cells of the gut can sense nutrient stress and in response, secrete Allatostatin C. researchgate.net This gut-derived allatostatin then acts on other hormonal systems to coordinate food intake and energy mobilization. researchgate.net

Table 2: Summary of Physiological Effects of Allatostatin II and Related Peptides

| Physiological Process | Species | Effect | Reference |

|---|---|---|---|

| Gut Motility | Blattella germanica | Inhibition of hindgut contractions | researchgate.net |

| Chironomus riparius | Inhibition of hindgut contractions | biologists.com | |

| Various Insects | Inhibition of foregut contractions | nih.gov | |

| Cardiac Rhythm | Blattella germanica | Cardioinhibitory | csic.es |

| Drosophila melanogaster | Negative regulation of heart rate (AstC) | alliancegenome.org | |

| Food Intake | Blattella germanica | Inhibition of food consumption | researchgate.net |

| Drosophila melanogaster | Inhibition of food intake (AstA) | nih.govnih.gov | |

| Lacanobia oleracea & Spodoptera frugiperda | Inhibition of feeding (C-type AST) | nih.gov |

Coordination of Energy Mobilization Under Nutrient Stress

In insects, maintaining energy balance during periods of nutritional scarcity is critical for survival. This process requires a coordinated exchange of information between tissues that sense nutrient levels and those that store and mobilize energy. Recent research has identified Allatostatin C (AstC), a neuropeptide homologous to mammalian somatostatin (B550006), as a key hormonal signal in this regulatory network. researchgate.netnih.gov Gut-derived AstC plays a pivotal role in orchestrating the mobilization of stored energy reserves in response to nutrient stress. researchgate.netnih.gov

Studies in Drosophila melanogaster have shown that enteroendocrine cells (EECs) in the gut sense nutrient deprivation, in part through the Target of Rapamycin (TOR) pathway, and respond by secreting AstC. researchgate.netnih.govsdbonline.org This gut-derived hormone then travels through circulation to the corpora cardiaca, a neurosecretory gland, where it acts on adipokinetic-hormone-producing cells (APCs). nih.gov The binding of AstC to its receptor, AstC-R2, on these cells triggers the release of adipokinetic hormone (AKH), the insect equivalent of glucagon. nih.govnih.gov

AKH is the principal hormone responsible for mobilizing energy during nutrient stress. nih.gov It acts on the fat body, the primary energy storage organ in insects (analogous to the mammalian liver and adipose tissue), to stimulate the breakdown of stored triacylglycerides (TAG) and glycogen (B147801). nih.gov This process ensures a steady supply of energy to prevent hypoglycemia and support essential activities during periods of fasting. researchgate.netnih.govnih.gov

The loss of this signaling pathway has significant metabolic consequences. Experimental knockdown of AstC in the gut enteroendocrine cells or its receptor (AstC-R2) in the AKH-producing cells impairs the mobilization of lipids and sugars during starvation. researchgate.netnih.gov This disruption leads to an inability to maintain energy homeostasis and results in hypoglycemia. researchgate.netnih.gov These findings underscore a crucial nutrient-responsive endocrine axis where gut-derived AstC translates information about nutritional status into a systemic hormonal response that governs energy mobilization. researchgate.netnih.govnih.gov

In addition to Allatostatin C, Allatostatin A (AstA) has also been implicated in the regulation of energy metabolism. ruc.dk Evidence suggests AstA modulates the signaling of both AKH and Drosophila insulin-like peptides (DILPs), which are key for maintaining nutrient homeostasis in response to varying dietary conditions. ruc.dk Silencing the AstA receptor, Dar-2, in the cells that produce AKH and insulin (B600854) results in physiological changes associated with reduced signaling from both hormones, leading to an accumulation of lipids. ruc.dk This indicates that AstA is involved in balancing energy expenditure and storage, further highlighting the complex role of the allatostatin family of peptides in metabolic regulation. ruc.dk

Detailed Research Findings

Research has provided quantitative evidence for the role of the AstC signaling pathway in energy mobilization during starvation. The following tables summarize key findings from studies involving the genetic manipulation of AstC in Drosophila melanogaster.

| Genotype/Condition | Diet | Glycogen Levels (µg/fly) | Change in Glycogen (%) |

|---|---|---|---|

| Control (voilà>) | Fed | - | Significant Mobilization |

| Control (voilà>) | Starved (15h) | - | |

| AstC RNAi (voilà>AstC-RNAi) | Fed | - | Mobilization Prevented |

| AstC RNAi (voilà>AstC-RNAi) | Starved (15h) | - |

This table illustrates that while control flies significantly mobilize their glycogen stores during a 15-hour starvation period, flies with reduced AstC in their gut enteroendocrine cells are unable to do so effectively. researchgate.netresearchgate.net Adult-female-EEC-restricted AstC RNAi prevents the mobilization of stored glycogen during fifteen hours of starvation. researchgate.net

| Genotype/Condition | Diet | TAG Levels (µg/fly) | Change in TAG (%) |

|---|---|---|---|

| Control (voilà>) | Fed | - | Significant Mobilization |

| Control (voilà>) | Starved (15h) | - | |

| AstC RNAi (voilà>AstC-RNAi) | Fed | - | Mobilization Reduced |

| AstC RNAi (voilà>AstC-RNAi) | Starved (15h) | - |

Similar to glycogen, TAG mobilization is also impaired by the knockdown of AstC in the gut. researchgate.netresearchgate.net This manipulation reduces TAG mobilization during a fifteen-hour starvation period, demonstrating AstC's essential role in mobilizing both primary forms of stored energy. researchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Allatostatin Ii Action

Allatostatin II Receptor Binding and Activation Kinetics

The physiological effects of Allatostatin II are initiated by its binding to specific high-affinity receptors on the surface of target cells. These receptors are members of the G-protein coupled receptor (GPCR) superfamily. kuleuven.becollectionscanada.gc.ca

Allatostatins exert their effects by binding to allatostatin receptors (AstRs). kuleuven.be In Diploptera punctata, a single allatostatin receptor (Dippu-AstR) has been identified that is activated by all thirteen of the native FGLamide allatostatins, including Allatostatin II, albeit with differing potencies. kuleuven.be This suggests a degree of promiscuity in ligand recognition, yet with specific affinities governing the magnitude of the response.

Studies using radioligand binding assays on midgut membranes from D. punctata have helped to characterize these interactions. Research identified a single class of binding sites for Dippu-AST 7 with a dissociation constant (Kd) of 20.9 ± 3.6 nM and a maximum binding capacity (Bmax) of 1.8 ± 0.15 pmol/mg of membrane protein. nih.gov In competitive binding assays against radiolabeled Dippu-AST 7, Allatostatin II (Dippu-AST 2) was shown to have a high affinity for this midgut receptor, being more effective at displacing the radioligand than many other allatostatins from the same family. nih.gov This indicates that while one receptor may recognize multiple ligands, it does so with a clear hierarchy of affinity.

Further studies in Drosophila melanogaster have identified two distinct type-A allatostatin receptors, DAR-1 and DAR-2. nih.gov Both of these receptors are activated by allatostatins from D. punctata, demonstrating cross-species activity and highlighting the conserved nature of these signaling systems. nih.gov

| Allatostatin Peptide | Relative Binding Affinity |

|---|---|

| Dippu-AST 7 | High |

| Dippu-AST 2 (Allatostatin II) | High |

| Dippu-AST 5 | Lower |

| Dippu-AST 9 | Lower |

| Dippu-AST 10 | Lower |

| Dippu-AST 11 | Lower |

Allatostatin II is a member of the FGLamide (A-type) allatostatin family, which is characterized by a conserved C-terminal amino acid sequence: -Tyr/Phe-Xaa-Phe-Gly-Leu-NH2. kuleuven.be The specific sequence for D. punctata Allatostatin II is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2. nih.gov This C-terminal region is considered the primary functional domain responsible for the inhibition of juvenile hormone biosynthesis. kuleuven.be The amidation of the C-terminal leucine (B10760876) residue is known to be essential for its biological activity. pnas.org While the C-terminus is highly conserved and crucial for receptor activation, the more variable N-terminal sequence is thought to act as an "address segment" that contributes to the specific affinity and potency of the peptide, potentially by influencing high-affinity interaction with the receptor. pnas.org

Ligand-Receptor Interaction Specificity and Affinity

Intracellular Signal Transduction Pathways Mediated by Allatostatin II Receptors

Upon binding of Allatostatin II to its cognate GPCR, the receptor undergoes a conformational change that initiates intracellular signaling cascades. These pathways ultimately translate the extracellular signal into a cellular response.

The allatostatin receptor is a classic seven-transmembrane domain GPCR that couples to heterotrimeric G-proteins. kuleuven.befrontiersin.org Evidence suggests that the Dippu-AstR in D. punctata can couple to multiple G-protein families. kuleuven.be Functional analysis of the receptor expressed in vertebrate cell lines demonstrated that its activation leads to an increase in both intracellular calcium (Ca2+) and cyclic AMP (cAMP). kuleuven.be This dual effect suggests that the receptor can simultaneously or differentially couple to:

Gq protein pathway : Activation of Gq proteins stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of Ca2+ from intracellular stores. kuleuven.benih.gov

Gs protein pathway : Activation of Gs proteins stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. kuleuven.benih.gov

Furthermore, experiments in Drosophila using pertussis toxin, which specifically inactivates G-proteins of the Gi/Go family, showed that the signaling of DAR-1 and DAR-2 receptors was affected. nih.gov This indicates that allatostatin receptors can also couple to the Gi/Go protein pathway , which typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.gov The ability to engage multiple G-protein pathways allows for a complex and finely tuned regulation of cellular activity in response to Allatostatin II.

The activation of different G-protein pathways by the allatostatin receptor leads to the generation of specific intracellular second messengers. collectionscanada.gc.ca

cAMP : Studies have shown that activation of the Dippu-AstR results in elevated cAMP levels, implicating the Gs pathway. kuleuven.be Conversely, coupling to Gi/Go proteins, as seen in Drosophila, can inhibit cAMP production. nih.gov This suggests that cAMP levels can be bidirectionally modulated depending on the specific receptor and cellular context.

IP3/DAG and Ca2+ : The involvement of the inositol trisphosphate (IP3)/diglyceride (DAG) second messenger system is well-documented. kuleuven.becanada.ca Activation of the Gq pathway leads to the generation of IP3, which binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.gov The resulting increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes to mediate downstream effects. kuleuven.be Functional assays have directly confirmed that activating the D. punctata allatostatin receptor leads to a rise in intracellular Ca2+. kuleuven.be

| G-Protein Pathway | Key Effector | Second Messenger(s) | Reference |

|---|---|---|---|

| Gs | Adenylyl Cyclase (activated) | ↑ cAMP | kuleuven.be |

| Gq | Phospholipase C (activated) | ↑ IP3, DAG, Ca2+ | kuleuven.becanada.ca |

| Gi/Go | Adenylyl Cyclase (inhibited) | ↓ cAMP | nih.gov |

Research Methodologies for Allatostatin Ii Acetate Investigation

Peptide Isolation and Purification Techniques

The initial step in studying Allatostatin II involves its isolation from biological sources, typically insect brains or specific ganglia. pnas.orgnih.gov This process requires powerful separation techniques to purify the peptide from a complex mixture of other molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of allatostatins. pnas.orgacs.org Researchers utilize reversed-phase HPLC (RP-HPLC), often with C8 or C18 columns, to separate peptides based on their hydrophobicity. pnas.orgpnas.org A gradient of an organic solvent, such as acetonitrile (B52724) in the presence of an ion-pairing agent like trifluoroacetic acid, is typically employed to elute the bound peptides. pnas.orgpnas.org

The process often involves multiple, sequential HPLC steps to achieve purification to homogeneity. pnas.orgembopress.org For instance, initial fractionation of brain extracts may be performed on a C18 Sep-Pak cartridge followed by further separation on a diol Sep-Pak. pnas.org Subsequent purification steps may involve different column chemistries (e.g., C8) and shallower gradients to resolve closely related peptides. pnas.org The presence of allatostatic activity in the collected fractions is monitored using in vitro bioassays. pnas.orgcapes.gov.br The elution time of the native peptide can then be compared to that of a synthetically produced standard to confirm its identity. pnas.org

| HPLC Column Type | Mobile Phase Components | Detection Method | Reference |

|---|---|---|---|

| Reverse-Phase C18 | Acetonitrile, Water, Trifluoroacetic Acid (TFA) | UV Absorbance (210-220 nm) | pnas.orgbiologists.com |

| Reverse-Phase C8 | Acetonitrile, Water, Trifluoroacetic Acid (TFA) | UV Absorbance | pnas.org |

| Cation-Exchange | Ammonium Formate, Methanol | Bioassay of Fractions | embopress.org |

Once a peptide is purified, its primary structure (amino acid sequence) must be determined. Mass spectrometry (MS) is a powerful tool for this purpose. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization-Quadrupole-Time of Flight (ESI-Q-TOF) tandem MS are employed. nih.govnih.gov

MS analysis provides a precise mass of the purified peptide. embopress.org To confirm the sequence, tandem MS (MS/MS) is used. In this process, the isolated peptide ion is fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern allows for the de novo sequencing of the peptide. nih.gov This method was instrumental in confirming the sequence of various allatostatins. embopress.orgnih.gov For instance, the sequence of a C-type allatostatin was confirmed using ESI-Q-TOF MS/MS, which also helped identify the presence of a disulfide bond. nih.gov

High-Performance Liquid Chromatography (HPLC)

In Vitro Bioassays for Allatostatin II Activity

To understand the biological function of Allatostatin II, researchers use in vitro bioassays. These assays measure the peptide's effect on specific physiological processes in a controlled laboratory setting.

The primary and defining bioassay for allatostatins is the radiochemical assay (RCA), which measures the rate of juvenile hormone (JH) biosynthesis by the corpora allata (CA), the glands that produce JH. pnas.orgscholaris.ca This in vitro assay involves incubating isolated CA with a radiolabeled precursor, typically L-[methyl-³H]methionine. fiu.edu The radiolabeled methyl group is incorporated into JH, and the amount of radiolabeled JH produced is quantified to determine the rate of synthesis. scholaris.cafiu.edu

To test the activity of Allatostatin II, the peptide is added to the incubation medium, and the resulting change in the rate of JH synthesis is measured and compared to control glands incubated without the peptide. pnas.org A significant decrease in JH production indicates allatostatic activity. pnas.orgfiu.edu This assay has been used to establish dose-response relationships for various allatostatins and to demonstrate the reversible nature of their inhibitory effects. pnas.org

| Allatostatin Type | Organism | Observation | Reference |

|---|---|---|---|

| Allatostatins 1-4 | Diploptera punctata | Inhibited JH synthesis; inhibition was reversible. | pnas.org |

| PISCF-Allatostatin | Aedes aegypti | Inhibited JH biosynthesis in a dose-dependent manner. | nih.gov |

| Allatostatin-A | Periplaneta americana | All 15 endogenous allatostatins inhibited JH synthesis with varying potency. | nih.gov |

Beyond their role in regulating JH synthesis, allatostatins are known to have myomodulatory effects, meaning they can alter muscle contractions. wikipedia.orgfrontiersin.org In vitro muscle contraction assays are used to investigate this function. These assays typically involve isolating a specific muscle, such as from the gut or heart, and placing it in a physiological saline bath. biologists.combiologists.com

The muscle's spontaneous or nerve-evoked contractions are recorded. The allatostatin peptide is then applied to the bath, and any changes in the frequency or amplitude of the contractions are measured. biologists.combiologists.com For example, cockroach allatostatins have been shown to inhibit spontaneous contractions of the gut. wikipedia.org In the crab Cancer borealis, allatostatins were found to decrease the amplitude of nerve-evoked muscle contractions in the stomatogastric nervous system. biologists.com

Radiochemical Assays (RCA) for Juvenile Hormone Biosynthesis

Molecular Biology Techniques

Molecular biology techniques are crucial for studying the genes that encode allatostatins and their receptors. By identifying and characterizing these genes, researchers can gain insights into the regulation of allatostatin expression and the mechanisms through which they exert their effects.

Techniques such as the polymerase chain reaction (PCR) with degenerate primers, based on conserved regions of related receptors, have been used to isolate the cDNA encoding allatostatin receptors. embopress.org Once the receptor's gene is identified, its expression in different tissues can be analyzed using methods like quantitative PCR (qPCR) or in situ hybridization to understand where the peptide's targets are located. biologists.comnih.gov Furthermore, functional characterization of the receptor can be achieved by expressing it in heterologous systems, such as Xenopus laevis oocytes, and then testing the ability of allatostatins to activate it. nih.gov RNA interference (RNAi) is another powerful technique used to knock down the expression of the allatostatin receptor gene, allowing researchers to observe the physiological consequences and confirm the receptor's role in mediating the peptide's effects, such as the inhibition of JH synthesis. kuleuven.be

Polymerase Chain Reaction (PCR) and Rapid Amplification of cDNA Ends (RACE)

Polymerase Chain Reaction (PCR) and Rapid Amplification of cDNA Ends (RACE) are fundamental tools for identifying and cloning the genes that encode allatostatins. By designing degenerate oligonucleotide primers based on known allatostatin peptide sequences, researchers can amplify corresponding DNA fragments from cDNA libraries.

In a key study on the cockroach Diploptera punctata, reverse transcription of brain mRNA followed by PCR with degenerate primers for ASB2 and ASAL yielded a 338-base pair fragment of the allatostatin gene. nih.gov This fragment was found to encode six distinct allatostatins. nih.gov Similarly, in Drosophila melanogaster, screening of a genomic database with electronic sequences of known insect allatostatins led to the identification of a DNA sequence coding for Drosophila allatostatins (drostatins). nih.gov Subsequent PCR with primers designed against the presumed exons, along with 3'- and 5'-RACE, enabled the cloning of the full cDNA. nih.gov This approach revealed that the Drosophila allatostatin preprohormone contains four potential allatostatin sequences. nih.gov

The RACE technique is particularly crucial for obtaining the full-length cDNA sequence when only a partial sequence is known. queensu.ca This was demonstrated in the cloning of the allatostatin receptor in D. punctata, where after an internal PCR fragment was identified, RACE was used to complete the sequence. queensu.ca In the mud crab Scylla paramamosain, PCR and RACE were employed to isolate the full cDNA sequence of a C-type allatostatin (Sp-AST-C) and its putative receptor from a cerebral ganglion cDNA library. biologists.com

These molecular cloning techniques have been instrumental in identifying allatostatin genes and their receptors across various insect and crustacean species, providing the foundational genetic information for further functional studies. nih.govuni-bayreuth.de

RNA Interference (RNAi) for Gene Silencing Studies

RNA interference (RNAi) is a powerful technique used to investigate the physiological functions of allatostatins by silencing the expression of their genes. csic.es This method involves introducing double-stranded RNA (dsRNA) that is homologous to the target gene's mRNA, leading to the degradation of the mRNA and a reduction in the corresponding protein levels. csic.es

In the German cockroach, Blattella germanica, injecting dsRNA targeting the allatostatin gene resulted in a significant and lasting decrease in both allatostatin mRNA and peptide levels in the brain and midgut. nih.gov Interestingly, despite a 70-80% reduction in brain allatostatin levels, there was no corresponding increase in juvenile hormone (JH) synthesis, prompting further questions about the peptide's primary regulatory roles. nih.gov

Similarly, in the cockroach Diploptera punctata, injection of dsRNA targeting the allatostatin receptor gene led to a sustained reduction in the receptor's mRNA levels in the midgut. queensu.ca This knockdown of the receptor was associated with a notable increase in JH titers in the corpora allata, suggesting that the receptor is indeed involved in the inhibition of JH production. queensu.ca

These findings demonstrate the utility of RNAi in functionally dissecting the roles of allatostatins and their receptors in diverse physiological processes, from hormone regulation to metabolism and development.

In Situ Hybridization and Immunocytochemistry for Gene/Protein Localization

To understand the function of allatostatins, it is crucial to know where the peptides and their corresponding genes are expressed. In situ hybridization and immunocytochemistry are two key techniques used to visualize the spatial distribution of gene transcripts and proteins within tissues.

Immunocytochemistry utilizes antibodies that specifically bind to allatostatins to reveal their location. In the cockroach Diploptera punctata, antisera against two different allatostatins (ASB2 and ASAL) showed that these peptides are not only in the brain but also in peripheral tissues like the midgut and hindgut. nih.gov Allatostatin-like immunoreactivity was observed in nerve fibers of the stomatogastric nervous system and in intrinsic endocrine cells of the midgut. nih.govresearchgate.net

In situ hybridization, on the other hand, uses labeled nucleic acid probes to detect the presence of specific mRNA transcripts. In D. punctata, a digoxigenin-labeled antisense RNA probe for the allatostatin precursor was used to confirm that the allatostatin gene is indeed expressed in the endocrine cells of the midgut. researchgate.netpnas.org This confirmed that these midgut endocrine cells are a site of allatostatin synthesis. pnas.org Similar combined immunocytochemistry and in situ hybridization studies have demonstrated the presence of allatostatin-positive endocrine cells in the midgut of various insect species. eje.cz

In the mud crab Scylla paramamosain, in situ hybridization revealed that C-type allatostatin transcripts are localized in specific cell clusters within the cerebral ganglion, and whole-mount immunofluorescence showed a similar distribution pattern for the peptide itself. biologists.com These localization studies provide critical anatomical context for the physiological roles of allatostatins, indicating the sites of their synthesis and potential release.

| Organism | Technique | Finding | Reference |

| Diploptera punctata | Immunocytochemistry | Allatostatins located in brain, midgut, hindgut, and stomatogastric nervous system. | nih.gov |

| Diploptera punctata | In Situ Hybridization | Allatostatin gene is expressed in intrinsic endocrine cells of the midgut. | researchgate.netpnas.org |

| Scylla paramamosain | In Situ Hybridization | C-type allatostatin transcripts are in specific cell clusters of the cerebral ganglion. | biologists.com |

| Scylla paramamosain | Immunofluorescence | C-type allatostatin peptide distribution pattern is similar to its transcript localization. | biologists.com |

In Vivo Experimental Approaches and Model Organisms

The functional roles of Allatostatin II acetate (B1210297) are primarily investigated through in vivo experiments utilizing key model organisms, which allow for the direct observation of its physiological and behavioral effects. These approaches include the precise delivery of the compound into the organism, genetic modification to alter its endogenous signaling, and detailed assessment of subsequent behavioral changes.

Microinjection Studies

Microinjection is a fundamental technique for delivering precise amounts of synthetic peptides like Allatostatin II directly into the hemolymph or specific tissues of model organisms. This method allows researchers to bypass metabolic breakdown that might occur through ingestion and to study the direct, acute effects of the compound on various physiological processes.

In honeybees (Apis mellifera), microinjection of Allatostatin-A (AST-A) peptides, the family to which Allatostatin II belongs, has been instrumental in exploring their role in modulating stress and learning. plos.org For instance, synthetic AST-A has been injected into the head capsule of harnessed bees to investigate its impact on appetitive olfactory learning and memory. nih.gov Studies compare the behavioral responses of allatostatin-injected bees to control groups injected with a saline solution. plos.orgnih.gov This approach has revealed that allatostatins can mimic the effects of stress, such as those induced by alarm pheromones, on learning and memory recall. plos.orgnih.gov

Similarly, in the yellow fever mosquito, Aedes aegypti, systemic injection of synthetic Allatostatin-A peptides has been used to assess their role in host-seeking behavior. plos.org These experiments demonstrate that elevated levels of AST-A can significantly reduce the mosquito's motivation to seek a host, highlighting its function as a regulatory neuropeptide in complex behaviors. plos.org While these studies often use a representative or abundant form of AST-A, the methodology is directly applicable to investigating the specific effects of Allatostatin II acetate. The primary challenge lies in the rapid, reversible nature of allatostatin activity, requiring precise timing and observation post-injection.

Table 1: Summary of Microinjection Studies Investigating Allatostatin-A Peptides

| Model Organism | Peptide Type | Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| Honeybee (Apis mellifera) | Allatostatin-A (ASTA) | Learning and Memory | ASTA injection can modulate olfactory learning performance. | nih.gov |

| Honeybee (Apis mellifera) | Allatostatin-A (ASTA) | Stress Reactivity | ASTA treatment can mimic stress-related changes in learning and memory. | plos.org |

| Mosquito (Aedes aegypti) | Allatostatin-A-5 (AstA-5) | Host-Seeking Behavior | Systemic injection of AstA-5 significantly reduced host-seeking behavior. | plos.org |

| Fall Armyworm (Spodoptera frugiperda) | Manduca sexta Allatostatin (C-type) | Development and Reproduction | Injections into larvae reduced weight gain and increased mortality. | researchgate.net |

Genetic Manipulation and Transgenesis in Model Insects (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for investigating the Allatostatin II signaling pathway due to the sophisticated genetic tools available. Transgenesis allows for the targeted manipulation of neurons that produce or respond to Allatostatin-A peptides.

A cornerstone of this research is the GAL4-UAS binary system. nih.gov Researchers have generated specific AstA-GAL4 driver lines that express the yeast transcription factor GAL4 exclusively in Allatostatin-A-producing cells. nih.govpnas.org These flies can then be crossed with flies carrying a UAS (Upstream Activation Sequence) construct linked to a specific effector gene. This allows for cell-type-specific manipulation, such as:

Neuronal Activation: Expressing temperature-sensitive channels like TrpA1 or bacterially derived sodium channels like NaChBac allows for the controlled activation of AstA neurons by increasing the temperature or through constitutive depolarization, respectively. nih.govpnas.org Activating these neurons has been shown to potently inhibit starvation-induced feeding. nih.govpnas.orgnih.gov

Neuronal Silencing: Expressing inwardly rectifying potassium channels, such as Kir2.1, hyperpolarizes and silences AstA neurons, preventing them from firing. nih.gov This technique has been used to demonstrate that inactivation of AstA cells can lead to increased feeding under certain conditions. nih.gov

Gene Knockdown (RNAi): The GAL4-UAS system can also be used to drive the expression of an RNA interference (RNAi) construct targeting the Allatostatin-A precursor gene (FGLa/ASTs) or its receptors (Dar-1, Dar-2). plos.orgnih.gov This reduces the amount of peptide or receptor, allowing for loss-of-function studies. Such experiments have shown that reducing FGLa/AST or Dar-1 levels leads to a significant decrease in larval foraging behavior. plos.orgnih.gov

Gene Knockout: More recently, CRISPR/Cas9 technology has been employed to create complete AstA null mutants, providing a clean genetic background to confirm that the observed phenotypes are indeed mediated by the AstA peptide itself. plos.org

These genetic approaches have been crucial in demonstrating that the Allatostatin-A signaling system, which includes Allatostatin II, is a key regulator of feeding behavior, metabolism, and sleep. nih.govsdbonline.org The findings indicate that AstA signaling acts as an anorexigenic and sleep-promoting pathway. nih.govplos.org

**Table 2: Genetic Tools for Investigating Allatostatin-A (including Allatostatin II) in *Drosophila melanogaster***

| Genetic Tool | Mechanism | Target | Observed Phenotype/Use | Reference |

|---|---|---|---|---|

| AstA-GAL4 > UAS-NaChBac/TrpA1 | Conditional neuronal activation | Allatostatin-A expressing neurons | Inhibition of feeding behavior, promotion of sleep. | nih.govpnas.org |

| AstA-GAL4 > UAS-Kir2.1 | Neuronal silencing | Allatostatin-A expressing neurons | Increased feeding under restricted food availability. | nih.gov |

| GAL4 > UAS-FGLa/AST-RNAi | Gene knockdown via RNA interference | Allatostatin-A precursor gene | Reduction in larval foraging behavior. | plos.orgnih.gov |

| GAL4 > UAS-Dar-1/Dar-2-RNAi | Gene knockdown via RNA interference | Allatostatin-A receptors | Reduction in larval foraging; changes in metabolic gene expression. | plos.orgsdbonline.org |

| AstA-CRISPR/Cas9 knockout | Complete gene deletion | Allatostatin-A precursor gene | Confirms that behavioral effects are due to the AstA peptide. | plos.org |

Behavioral Phenotyping Assays (e.g., Feeding, Learning, Stress Reactivity)

To quantify the effects of this compound manipulation, a variety of standardized behavioral assays are employed. These assays provide objective measures of complex behaviors.

Feeding Behavior Assays:

Capillary Feeding (CAFE) Assay: This assay measures food consumption in adult Drosophila by monitoring the change in liquid food level within a calibrated glass capillary tube over time. pnas.org It has been used to show that thermogenetic activation of AstA neurons significantly reduces food intake. plos.org

Proboscis Extension Reflex (PER) Assay: The PER assay gauges sucrose (B13894) responsiveness and motivation to feed. Flies are starved and then presented with varying concentrations of sucrose solution to their tarsi or proboscis. A positive response is the extension of the proboscis. Activation of AstA neurons has been shown to suppress the starvation-induced increase in PER, without affecting the reflex in fed flies. nih.gov

Larval Foraging Assay: This assay measures the path length of larvae on a food (e.g., yeast paste) or non-food surface. Larvae with reduced Allatostatin-A signaling (via RNAi) exhibit a "sitter" phenotype, traveling shorter distances on food compared to controls, indicating a defect in foraging behavior. plos.orgnih.gov

Learning and Memory Assays:

Olfactory Conditioning in Honeybees: This is a well-established protocol for studying appetitive learning. nih.gov Harnessed bees are trained to associate an odor (conditioned stimulus, CS) with a sucrose reward (unconditioned stimulus, US). A successful association is scored when the bee extends its proboscis in response to the odor alone. nih.gov Microinjection of allatostatins prior to or during this training allows researchers to measure their impact on learning acquisition and memory retention. plos.orgnih.gov

Stress Reactivity Assays:

Alarm Pheromone Response in Honeybees: The honeybee alarm pheromone, which contains isopentyl acetate, induces a stress-like state that impairs olfactory learning. plos.orgnih.gov By comparing the behavioral effects of allatostatin injection with those of pheromone exposure, studies have shown that allatostatins, including Type A, can mimic these stress-induced deficits in learning performance. plos.orgnih.gov This suggests that the allatostatinergic system is a key mediator of the physiological stress response in insects. nih.govmdpi.com

Allatostatin Ii Acetate in Broader Biological Contexts

Role in Invertebrate Development and Reproduction

Allatostatin II, as part of the broader allatostatin family, is a significant regulator of development and reproduction in many invertebrate species. frontiersin.organnualreviews.org One of its most well-documented roles is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata, a pair of endocrine glands located behind the brain in insects. annualreviews.orgoup.comwikipedia.org Juvenile hormone is a critical factor in controlling metamorphosis and reproductive processes. oup.comeje.cz By inhibiting JH production, allatostatins can influence the timing of molting and the development of adult characteristics. eje.cz

However, the inhibitory effect on JH synthesis is not universal across all insect species. annualreviews.orgembopress.org For instance, while potent in cockroaches and crickets, this function is not observed in the dipteran Calliphora. embopress.orgeje.cz In some crustaceans, the FGLamide-type peptides, like Allatostatin II, may actually stimulate the production of hormones from the mandibular organs, which are homologous to the insect corpora allata. annualreviews.org

Beyond the regulation of juvenile hormone, allatostatins are implicated in various other aspects of reproduction. In the fall armyworm, Spodoptera frugiperda, allatostatins have been shown to affect development and reproduction. kuleuven.be In the locust, Locusta migratoria, they are involved in reproductive processes, and in some species, they can reduce fecundity and inhibit ovarian development. frontiersin.org In the mud crab Scylla paramamosain, C-type allatostatin and its receptor play an inhibitory role in ovarian development. biologists.com Furthermore, in Drosophila melanogaster, the neuropeptide allatostatin C, produced by clock-associated neurons, generates the circadian rhythm for oogenesis, the process of egg formation. pnas.org

Table 1: Documented Roles of Allatostatins in Invertebrate Development and Reproduction

| Species | Allatostatin Type | Role | Reference |

| Cockroaches, Crickets | A-type | Inhibition of juvenile hormone synthesis | eje.cz |

| Calliphora (Diptera) | A-type | No inhibition of juvenile hormone synthesis | embopress.org |

| Crustaceans | A-type (FGLamide) | Potential stimulation of mandibular organ hormone production | annualreviews.org |

| Spodoptera frugiperda | Not specified | Affects development and reproduction | kuleuven.be |

| Locusta migratoria | AST-B/MIP | Regulation of reproduction | frontiersin.org |

| Various insects | AST-C | Reduced fecundity, inhibition of ovarian development | frontiersin.org |

| Scylla paramamosain | C-type | Inhibitory role in ovarian development | biologists.com |

| Drosophila melanogaster | C-type | Generates circadian rhythm for oogenesis | pnas.org |

Allatostatin II Signaling in Response to Environmental Cues and Stress

Allatostatin signaling pathways are integral to how invertebrates respond and adapt to a variety of environmental cues and stressors. mdpi.comnih.gov These neuropeptides are involved in mediating physiological and behavioral changes triggered by external stimuli, including pheromones and stressful conditions. nih.govresearchgate.net

In the honey bee, Apis mellifera, allatostatins are implicated in mediating stress reactivity. nih.gov Exposure to the alarm pheromone, isopentylacetate (IPA), which signals danger, can induce stress-related changes in learning and memory. nih.govplos.org Research has shown that C-type allatostatins can mimic these effects, suggesting they are part of the downstream signaling cascade initiated by the pheromone. nih.govplos.org Interestingly, the response to both the alarm pheromone and allatostatin treatment can vary, indicating that the physiological state of the bee influences its response to stress. plos.org Furthermore, the responsiveness to allatostatin signaling in honey bees is age-dependent and can be modulated by the queen mandibular pheromone (QMP), highlighting a complex interplay between social cues, development, and stress responses. nih.gov

Environmental stressors such as temperature fluctuations also engage allatostatin signaling. In the pest insect Spodoptera frugiperda, allatostatin-A (ASTA) and allatostatin-CC (AST CC) gene expression levels are altered in response to heat stress. mdpi.com This suggests a role for these peptides in the molecular and physiological adjustments that enable the insect to cope with thermal challenges. In Drosophila, enteroendocrine cells in the midgut produce various hormones, including Allatostatin C, in response to environmental cues, which in turn regulate systemic metabolism. mdpi.com For example, commensal bacteria-derived acetate (B1210297) can influence the production of gut hormones that modulate systemic insulin (B600854) signaling and lipid homeostasis. frontiersin.org

The circadian clock, which attunes an organism's physiology to daily environmental cycles, also interacts with allatostatin signaling. In Drosophila, Allatostatin C is expressed in dorsal clock neurons and is crucial for modulating evening locomotor activity, particularly in response to changes in photoperiod, such as those that occur with changing seasons. biorxiv.org This indicates that allatostatins help to translate environmental time cues into adaptive behavioral patterns.

Table 2: Allatostatin Signaling in Response to Environmental Stimuli

| Organism | Stimulus/Cue | Allatostatin Type Involved | Observed Response | Reference |

| Apis mellifera (Honey Bee) | Alarm Pheromone (IPA) | C-type (ASTC, ASTCC) | Mimics stress-related effects on learning and memory | nih.govplos.org |

| Apis mellifera (Honey Bee) | Queen Mandibular Pheromone (QMP) | A-type (AstA), C-type (AstCC) | Modulates responsiveness to allatostatin treatment | nih.gov |

| Spodoptera frugiperda | Heat Stress | A-type (ASTA), C-type (AST CC) | Altered gene expression | mdpi.com |

| Drosophila melanogaster | Photoperiod (Seasons) | C-type (AstC) | Regulation of evening locomotor activity | biorxiv.org |

| Drosophila melanogaster | Commensal Bacteria | Not specified | Regulation of gut hormone production and systemic metabolism | frontiersin.org |

Evolution of Allatostatin Signaling Systems and Comparative Endocrinology

The allatostatin signaling systems exhibit a fascinating evolutionary history, with evidence suggesting deep ancestral roots within the Bilateria. plos.orgpnas.org The three main families of allatostatins (A, B, and C) and their corresponding receptors have evolved through processes of gene duplication and divergence, leading to the functional diversity observed across different invertebrate lineages. frontiersin.orgplos.org